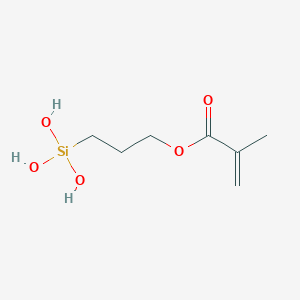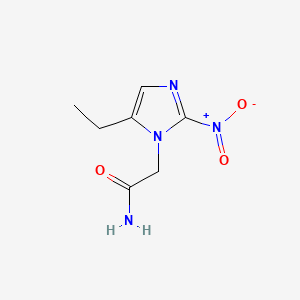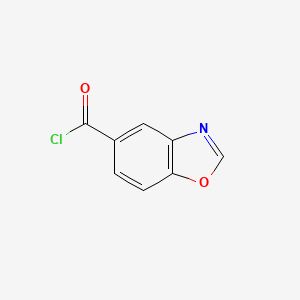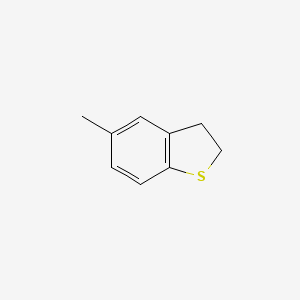
5-Methyl-2,3-dihydro-1-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2,3-dihydro-1-benzothiophene is a heterocyclic organic compound that belongs to the class of benzothiophenes. Benzothiophenes are sulfur-containing aromatic compounds that have a wide range of applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The structure of this compound consists of a benzene ring fused to a thiophene ring, with a methyl group attached to the fifth carbon of the thiophene ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-dihydro-1-benzothiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the cyclization of 2-(methylthio)phenylacetic acid in the presence of a dehydrating agent such as polyphosphoric acid can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The choice of synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product. Catalytic processes and continuous flow reactors are often employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-2,3-dihydro-1-benzothiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophilic reagents such as halogens, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro derivatives
Substitution: Halogenated, nitrated, or other substituted derivatives
Wissenschaftliche Forschungsanwendungen
5-Methyl-2,3-dihydro-1-benzothiophene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Methyl-2,3-dihydro-1-benzothiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: The parent compound without the methyl group.
2-Methylbenzothiophene: A similar compound with the methyl group attached to the second carbon of the thiophene ring.
3-Methylbenzothiophene: A similar compound with the methyl group attached to the third carbon of the thiophene ring.
Uniqueness
5-Methyl-2,3-dihydro-1-benzothiophene is unique due to the specific position of the methyl group, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the fifth position may enhance certain properties, such as stability or interaction with specific molecular targets .
Eigenschaften
CAS-Nummer |
14450-23-8 |
|---|---|
Molekularformel |
C9H10S |
Molekulargewicht |
150.24 g/mol |
IUPAC-Name |
5-methyl-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C9H10S/c1-7-2-3-9-8(6-7)4-5-10-9/h2-3,6H,4-5H2,1H3 |
InChI-Schlüssel |
UKWBFMJSVMQSPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)SCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


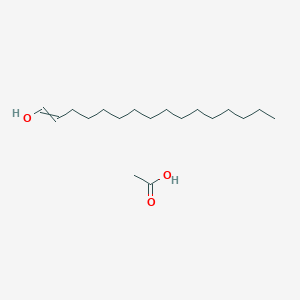
![(E)-[4-(aziridin-1-yl)-4-methylpentan-2-ylidene]hydrazine](/img/structure/B14704154.png)

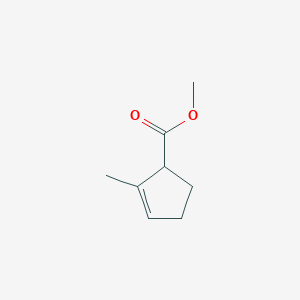
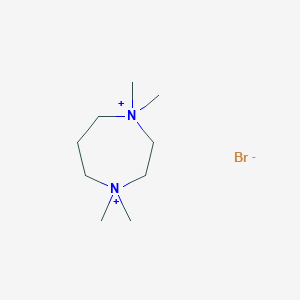
![Pentacyclo[19.3.1.1~2,6~.1~9,13~.1~14,18~]octacosa-1(25),2(28),3,5,9(27),10,12,14(26),15,17,21,23-dodecaene](/img/structure/B14704170.png)
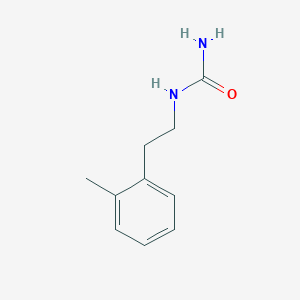
![2-[2-(9h-Fluoren-2-yl)ethyl]benzoic acid](/img/structure/B14704187.png)
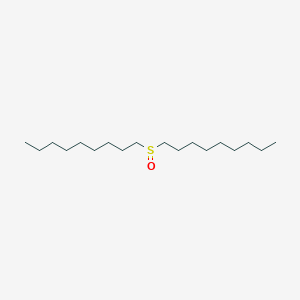
![Ethyl [(3-methoxyphenyl)methoxy]carbamate](/img/structure/B14704211.png)
